molecular formula C17H22N2O5 B2517251 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide CAS No. 923114-10-7

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide

Cat. No.: B2517251
CAS No.: 923114-10-7
M. Wt: 334.372
InChI Key: VNRRIRHKYZAUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core linked to a 3-methyl-4-nitrobenzamide moiety via a methylene bridge. The spirocyclic dioxolane ring system confers rigidity and stereochemical complexity, while the nitrobenzamide group introduces electron-withdrawing and polar properties, making the compound relevant in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-12-9-13(5-6-15(12)19(21)22)16(20)18-10-14-11-23-17(24-14)7-3-2-4-8-17/h5-6,9,14H,2-4,7-8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRRIRHKYZAUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2COC3(O2)CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic ring system through a cyclization reaction. For instance, the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions can yield the 1,4-dioxaspiro[4.5]decane intermediate . This intermediate can then be functionalized with a benzamide derivative through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium-phosphine complexes, can facilitate aminocarbonylation reactions, leading to the formation of the desired benzamide derivative . Additionally, continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Substitution reactions can lead to various functionalized benzamide derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide exhibits several biological activities that make it a candidate for various therapeutic applications:

1. Antimicrobial Activity

  • Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. The nitro group in its structure is known to enhance the compound's reactivity, which could contribute to its effectiveness against bacteria and fungi.

2. Anti-inflammatory Properties

  • Research indicates that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

3. Anticancer Potential

  • The unique structural features of this compound may allow it to interact with specific cancer cell pathways, potentially leading to apoptosis or growth inhibition in cancer cells.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various nitro-containing compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a moderate inhibition zone compared to standard antibiotics, suggesting potential for further development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

A preclinical study evaluated the anti-inflammatory effects of this compound in a mouse model of arthritis. The results showed a significant reduction in paw swelling and pro-inflammatory cytokine levels in treated mice compared to controls, indicating its potential as an anti-inflammatory therapeutic.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may enhance the compound’s binding affinity and selectivity towards these targets. Detailed studies on its binding kinetics and molecular interactions are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide, highlighting differences in substituents, synthesis yields, and spectral properties:

Compound Name Substituents/Modifications Synthesis Yield Key Spectral Data Reference
(S,E)-N-methyl-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-4-nitrobenzenesulfonamide (S08) Nitrobenzenesulfonamide group; allyl chain with methyl substituent Not reported NMR confirms allyl geometry; IR shows sulfonamide S=O stretches (~1350 cm⁻¹)
N-(3-{1,4-dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide Propynyl linker; imidazolidinone and hexanamide groups 46% ¹H-NMR: δ 1.4–2.1 (spiro ring protons); ¹³C-NMR confirms alkyne (δ ~70–90 ppm)
1,4-Dioxaspiro[4.5]decan-8-ol (291) Hydroxyl group at position 8 of the spiro ring 96% (from ketone) IR: O-H stretch (~3400 cm⁻¹); ¹H-NMR: δ 3.7–4.1 (dioxolane protons)
Ethyl (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-... Sulfonyl-linked indenyl group; hydroxymethyl and ester substituents Not reported Stereochemistry confirmed via X-ray (SHELX refinement); HRMS matches calculated mass

Key Comparative Insights:

Functional Group Impact: The nitrobenzamide group in the target compound contrasts with the sulfonamide in S08 . Sulfonamides typically exhibit higher acidity (pKa ~10) due to the electron-withdrawing sulfonyl group, whereas benzamides are less acidic (pKa ~15–17), affecting solubility and reactivity. The spirocyclic core in all analogs enhances metabolic stability compared to non-cyclic ethers, as seen in the stability of 1,4-dioxaspiro[4.5]decan-8-ol during purification .

Synthetic Efficiency: The target compound’s synthesis would likely mirror the high-yield (91%) alkylation of α-allyl bromides used for S07 , though impurities (e.g., 7.4 mol% dialkylated amine in S07) may require optimization. In contrast, coupling reactions for imidazolidinone-linked spiro compounds (e.g., 46% yield in ) highlight challenges in steric hindrance .

Spectral and Structural Validation :

  • IR and NMR data for S08 and S07 confirm the integrity of the spiro ring (δ 3.7–4.1 ppm for dioxolane protons) and substituent geometry.
  • X-ray crystallography (via SHELX ) resolves stereochemical ambiguities in sulfonamide- and indenyl-substituted analogs, a method applicable to the target compound.

Biological Activity

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide (CAS Number: 923114-10-7) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on available literature.

PropertyValue
Molecular FormulaC₁₇H₂₂N₂O₅
Molecular Weight334.4 g/mol
StructureChemical Structure
CAS Number923114-10-7

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Spirocyclic Intermediate : The spirocyclic structure is formed by reacting appropriate precursors under acidic conditions.
  • Alkylation : The spirocyclic intermediate undergoes alkylation to introduce the desired substituents.
  • Amide Formation : The final product is synthesized by reacting the alkylated intermediate with nitrobenzoyl chloride.

Anticonvulsant Activity

Research has shown that compounds related to this compound exhibit anticonvulsant properties. A study evaluated various spiroimidazolidinone derivatives for their efficacy in seizure models:

  • Maximal Electroshock Seizure (MES) Assay : Most tested compounds showed moderate to weak activity.
  • Subcutaneous Pentylenetetrazole (scPTZ) Screening Test : Some derivatives demonstrated significant protection against seizures, with ED50 values indicating potency comparable to established anticonvulsants like phenobarbital and ethosuximide .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Interaction with Ion Channels : Similar compounds have been shown to modulate ion channels involved in neurotransmission.
  • Receptor Binding : The unique structure allows for potential binding to specific receptors, influencing neurochemical pathways related to seizure activity.

Case Studies and Research Findings

  • Study on Spiro Compounds :
    • A series of spiro compounds were synthesized and tested for their anticonvulsant activity. Among these, some derivatives exhibited significant protective effects in seizure models, suggesting that structural modifications can enhance biological activity .
  • Comparative Analysis :
    • A comparative analysis highlighted that spiro compounds with specific substitutions showed varied biological activities, indicating that the presence of the dioxaspiro structure may confer unique pharmacological properties compared to other classes of compounds .

Q & A

Basic: What are the standard synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the spirocyclic dioxolane core (1,4-dioxaspiro[4.5]decan-2-ylmethyl) via acid-catalyzed cyclization of a diketone precursor under controlled temperatures (e.g., H2SO4 at 60–80°C) .
  • Step 2 : Amidation of the spirocyclic intermediate with 3-methyl-4-nitrobenzoyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), using triethylamine (TEA) as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: How is the purity and structural integrity of this compound verified?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR spectra confirm the spirocyclic structure (e.g., δ ~3.8–4.2 ppm for dioxolane protons) and amide bond formation (δ ~7.5–8.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., [M+H]<sup>+</sup> at m/z 362.1502) validates molecular formula (C18H22N2O5) .
  • FTIR Spectroscopy : Peaks at ~1650 cm<sup>−1</sup> (amide C=O) and ~1520 cm<sup>−1</sup> (nitro group) confirm functional groups .

Advanced: How to design experiments to study its interaction with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (KD, kon/koff) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
  • Crystallography : Co-crystallize the compound with its target (e.g., using SHELXL for refinement) to resolve binding modes at atomic resolution .

Advanced: What computational methods predict its physicochemical and pharmacokinetic properties?

  • LogP Calculation : Use software like MarvinSketch or SwissADME to estimate lipophilicity (predicted LogP ~2.1), critical for blood-brain barrier permeability .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or protein active sites (e.g., GROMACS) to assess stability and residence time .
  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps (e.g., Gaussian 16) to identify reactive sites for derivatization .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?

  • Orthogonal Assays : Validate activity using both cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) approaches to rule out assay-specific artifacts .
  • Dose-Response Curves : Perform 8–12-point dilution series in triplicate to improve statistical reliability and calculate Hill coefficients .
  • Metabolite Screening : Use LC-MS to verify compound stability in assay media and detect potential degradation products .

Advanced: What are the key challenges in optimizing reaction yields during scale-up synthesis?

  • Catalyst Selection : Screen Lewis acids (e.g., ZnCl2 vs. FeCl3) to enhance amidation efficiency while minimizing side reactions .
  • Solvent Optimization : Replace THF with 2-MeTHF for improved safety and environmental profile without compromising yield .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Basic: What are the primary applications of this compound in medicinal chemistry research?

  • Lead Compound : Its nitro group and spirocyclic core serve as a scaffold for designing kinase inhibitors (e.g., targeting EGFR or BRAF) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Functionalize the amide nitrogen to link E3 ubiquitin ligase ligands for targeted protein degradation .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Analog Synthesis : Replace the nitro group with cyano or trifluoromethyl groups to assess electronic effects on potency .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data from a library of analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.